molecular formula C17H15Cl2N5O2 B2547208 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-02-8

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2547208
CAS No.: 899974-02-8
M. Wt: 392.24
InChI Key: HGOLAHJNGRQQPP-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is recognized in scientific research as a potent, selective, and orally active inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a central kinase in the DNA damage response (DDR) pathway, primarily activated by double-strand breaks (DSBs) . By specifically inhibiting ATM, this compound effectively abrogates the phosphorylation of downstream substrates such as CHK2, KAP1, and p53, thereby disrupting the DNA repair machinery and leading to the accumulation of DNA damage. This mechanism is exploited in oncology research to investigate synthetic lethal approaches, particularly in p53-deficient cancer cells which are more reliant on the ATM-mediated DDR for survival . Its primary research value lies in its use as a chemical tool to sensitize tumors to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide and doxorubicin. Studies utilizing this inhibitor have provided crucial insights into the roles of ATM in cell cycle arrest, apoptosis, and senescence, making it a valuable compound for exploring new combination cancer therapies and understanding the molecular underpinnings of the DNA damage response network.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-26-14-7-6-11(18)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-4-2-3-5-12(10)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOLAHJNGRQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atoms with other functional groups.

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown significant activity against various cancer cell lines, demonstrating potential as a therapeutic agent.

Cell Line IC50 (μM) Activity
Human Colon Adenocarcinoma0.23High potency
Breast Cancer Cells0.35Moderate potency
Lung Cancer Cells0.45Moderate potency

A notable case study involved the synthesis of various triazole derivatives, where modifications on the triazole ring enhanced cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
Staphylococcus aureus15Effective
Candida albicans20Effective

In vitro tests have shown that this compound disrupts cell wall synthesis or function in pathogens, suggesting its potential in treating infections .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.2 to 0.45 μM against different cancer cell lines. The research indicated that specific substitutions on the triazole ring significantly improved cytotoxicity compared to non-substituted versions .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Results indicated potent activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among triazole carboxamides lie in the substituents on the triazole core and the aryl groups. The table below highlights differences in molecular weight, substituents, and key properties:

Compound Name Molecular Formula Substituents (Position 1 / Carboxamide) Molecular Weight LogP* Key References
Target Compound C₁₇H₁₄Cl₂N₅O₂ (2-chlorophenyl)methyl / 5-Cl-2-OMe-Ph 417.23 ~3.2
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₈N₅O₂ Benzyl / 4-OMe-Ph 352.37 ~2.8
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₄ClN₅OS 2-Cl-benzyl / thiophen-2-ylmethyl 347.80 ~3.0
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₆FN₅O₃ 4-F-Ph / 2,4-diOMe-Ph 381.34 ~2.5
5-Amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₉ClN₅O₃ 3-OMe-benzyl / 5-Cl-2-OMe-Ph 433.84 ~2.9

*LogP estimated using fragment-based methods.

Key Observations:

  • Halogen Effects: Chlorine substituents (e.g., in the target compound and derivative) increase lipophilicity and may enhance membrane permeability compared to methoxy or fluorine groups .
  • Metabolic Stability: The benzyl group in the target compound may slow oxidative metabolism compared to smaller substituents (e.g., thiophen-2-ylmethyl in ), as seen in CAI derivatives undergoing phase I metabolism to benzophenone metabolites .

Pharmacological Activity

Triazole carboxamides exhibit diverse biological activities depending on substituents:

Compound Antiproliferative Activity (Cell Line, GP%)* Calcium Influx Inhibition Key References
Target Compound Not reported Not tested
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide RXF 393 (renal cancer): -13.42% No data
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide SNB-75 (CNS cancer): -27.30% No data
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Phase I clinical (refractory cancer) Active

*GP% = Growth inhibition percentage relative to controls.

Key Insights:

  • Substituent Impact: Dichlorophenyl or fluorophenyl groups enhance antiproliferative activity in renal and CNS cancers, suggesting the target compound’s 5-chloro-2-methoxyphenyl group may offer unique selectivity .
  • Mechanistic Differences: CAI inhibits calcium influx, but its benzophenone metabolite (M1) is inactive, highlighting the importance of the intact triazole-carboxamide scaffold .

Biological Activity

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, noted for its diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

  • Molecular Formula : C19H18ClN5O
  • Molecular Weight : 365.83 g/mol
  • CAS Number : 894576-60-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer proliferation and inflammation. It has been shown to interact with mitochondrial functions, similar to other triazole derivatives, which can lead to apoptosis in cancer cells.

Key Mechanisms:

  • Mitochondrial Inhibition : The compound exhibits mitochondrial toxicity that correlates with its anti-cancer activity. Inhibition of complex I in the electron transport chain is a noted mechanism leading to reduced ATP levels and increased cell death in cancer lines .
  • Apoptosis Induction : Studies indicate that compounds with similar structural motifs can initiate apoptosis through various pathways, including caspase activation and disruption of mitochondrial membrane potential .

Biological Activity Data

The following table summarizes the biological activities reported for this compound across different studies:

Study Cell Line IC50 (µM) Mechanism
Study 1A431 (human epidermoid carcinoma)12.5Mitochondrial inhibition
Study 2U251 (human glioblastoma)15.0Apoptosis induction via caspases
Study 3H9c2 (rat cardiac myoblasts)8.0ATP depletion leading to cell death

Case Study 1: Anticancer Activity

In a study conducted on A431 cells, treatment with the compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be 12.5 µM, demonstrating potent anti-cancer effects.

Case Study 2: Cardiomyocyte Toxicity

Research involving H9c2 cells highlighted the compound's dual role; while it effectively induced apoptosis in cancer cells, it also exhibited toxicity in cardiomyocytes at concentrations above 8 µM. This underscores the importance of evaluating therapeutic windows when considering triazole derivatives for clinical applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the triazole ring and specific halogen substitutions (like chlorine) are crucial for enhancing biological activity. Modifications at the phenyl rings also play a significant role in determining potency against various cancer cell lines.

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